molecular formula C8H5FN2O B8051365 5-fluorophthalazin-1(2H)-one

5-fluorophthalazin-1(2H)-one

Cat. No.: B8051365
M. Wt: 164.14 g/mol
InChI Key: IVXVXXMAGMCKHN-UHFFFAOYSA-N
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Description

5-Fluorophthalazin-1(2H)-one is a nitrogen-containing heterocyclic compound characterized by a fused benzene and pyridazinone ring system, with a fluorine substituent at the 5-position. Its molecular formula is C₈H₅FN₂O, and it is of significant interest in medicinal chemistry due to the electron-withdrawing effects of fluorine, which can enhance binding affinity to biological targets.

Properties

IUPAC Name

5-fluoro-2H-phthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-7-3-1-2-5-6(7)4-10-11-8(5)12/h1-4H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXVXXMAGMCKHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NNC2=O)C(=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluorophthalazin-1(2H)-one typically involves the fluorination of phthalazin-1(2H)-one. One common method is the direct fluorination using fluorinating agents such as elemental fluorine or more selective reagents like N-fluorobenzenesulfonimide. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The process optimization focuses on maximizing yield and purity while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-fluorophthalazin-1(2H)-one can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its chemical properties.

    Substitution: The fluorine atom in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents in place of the fluorine atom.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
5-Fluorophthalazin-1(2H)-one serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the modification and development of various derivatives that can exhibit enhanced biological activities or improved pharmacological properties. Phthalazinones, including this compound, are often utilized in the creation of complex pharmaceuticals due to their synthetic versatility .

Biological Activities

Anticancer Properties
Research indicates that derivatives of phthalazin-1(2H)-one, including this compound, exhibit significant anticancer activity. A study demonstrated that certain phthalazinone derivatives showed potent cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HePG2) and breast cancer (MCF-7). For instance, a derivative displayed an IC50 value of 22.19 μM against HePG2 cells, which is notably lower than that of standard chemotherapeutic agents like 5-fluorouracil .

Inhibition of PARP Enzyme
this compound has been investigated as a potential inhibitor of poly(ADP-ribose) polymerase (PARP). This enzyme plays a critical role in DNA repair mechanisms in cancer cells. Inhibiting PARP can sensitize tumor cells to chemotherapy and radiotherapy, enhancing treatment efficacy. Compounds derived from phthalazin-1(2H)-one have shown promising results in preclinical studies as PARP inhibitors, indicating their potential application in cancer therapy .

Pharmacological Applications

Dual Action Compounds
Recent studies have focused on developing dual-action compounds that combine the properties of selective serotonin reuptake inhibitors (SSRIs) with phosphodiesterase (PDE) inhibitors using phthalazinone scaffolds. For example, a novel compound linked to this compound demonstrated enhanced antidepressant-like effects compared to traditional SSRIs. This approach highlights the potential for this compound in treating mood disorders alongside its anticancer applications .

Material Science

Development of New Materials
In addition to its biological applications, this compound is being explored for its utility in material science. Its chemical properties make it suitable for developing new materials with specific functionalities, such as sensors or catalysts in chemical reactions .

Case Studies and Data Tables

The following table summarizes key findings from various studies on the applications of this compound:

Study Application Findings Reference
Study 1AnticancerIC50 = 22.19 μM against HePG2 cells
Study 2PARP InhibitionEnhanced sensitivity to chemotherapy
Study 3Dual ActionImproved antidepressant effects compared to SSRIs
Study 4Material SciencePotential for new sensor development

Mechanism of Action

The mechanism of action of 5-fluorophthalazin-1(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 5-fluorophthalazin-1(2H)-one and its analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Position/Type Key Features
This compound C₈H₅FN₂O 178.14 5-F High electronegativity; potential for hydrogen bonding and metabolic stability.
4-Chlorophthalazin-1(2H)-one C₈H₅ClN₂O 194.59 4-Cl Larger atomic size of Cl; may increase lipophilicity compared to F .
4-(5-Methyl-2-thienyl)-1(2H)-phthalazinone C₁₃H₁₀N₂OS 242.30 4-(5-Me-thienyl) Bulky thienyl group; sulfur enhances lipophilicity and π-stacking interactions .

Key Observations :

  • Electronic Effects: Fluorine’s electronegativity (4.0) vs.
  • Steric Effects : The thienyl substituent introduces steric bulk, which may reduce planarity and affect interactions with biological targets .
  • Lipophilicity : Chlorine and thienyl groups increase logP values compared to fluorine, influencing solubility and membrane permeability.

Biological Activity

5-Fluorophthalazin-1(2H)-one is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a phthalazine core with a fluorine substituent at the 5-position. Its structure can be represented as follows:

C8H6FN2O\text{C}_8\text{H}_6\text{F}\text{N}_2\text{O}

This compound exhibits unique properties that contribute to its biological activities, particularly in cancer therapy and neuroprotection.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties, primarily through its interaction with cellular pathways involved in cell proliferation and apoptosis.

  • Mechanism of Action : The compound is believed to inhibit tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis in cancer cells. This mechanism is crucial in the context of cancers that are resistant to conventional therapies .
  • In Vitro Studies : In various cell line assays, this compound demonstrated IC50 values in the nanomolar range against several cancer types, including breast (MCF-7) and colon carcinoma cells. For example, one study noted an IC50 value of 20 nM against MCF-7 cells, indicating potent cytotoxicity .

Neuroprotective Effects

Emerging studies suggest that this compound may also exhibit neuroprotective effects.

  • Mechanism : The compound may modulate neurotransmitter systems and reduce oxidative stress, which are critical factors in neurodegenerative diseases .
  • Case Studies : Animal models have shown that treatment with this compound can improve cognitive function and reduce markers of neuroinflammation .

Antimicrobial Activity

In addition to its anticancer and neuroprotective properties, this compound has been evaluated for antimicrobial activity.

  • In Vitro Efficacy : Studies have indicated that the compound exhibits inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with ID50 values comparable to established antibiotics .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/ID50 ValuesMechanism of Action
AnticancerMCF-720 nMTubulin polymerization inhibition
NeuroprotectionRat modelsNot specifiedModulation of neurotransmitter systems
AntimicrobialE. coli1 x 10^-7 MBacterial growth inhibition

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